

CEP-11981 Tosylate: A Technical Guide for Drug Development Professionals

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Introduction: **CEP-11981 tosylate** is the salt form of CEP-11981, an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and antineoplastic activities. Developed as a novel oncology therapeutic, it targets key receptor tyrosine kinases that play essential and non-redundant roles in tumor angiogenesis and vascular maintenance. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and biological activity, intended for researchers and scientists in the field of drug development.

Chemical Structure and Properties

CEP-11981 is an indolocarbazole derivative. The tosylate salt form enhances its formulation properties.

Table 1: Chemical Identifiers and Properties of CEP-11981 Tosylate



| Property | Value |
|-------------------|--|
| IUPAC Name | 4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.0 ² ,10.0 ⁴ ,9.0 ¹¹ ,15.0 ¹⁷ ,21]tric osa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |
| Synonyms | ESK981 tosylate, BOL 303213X tosylate |
| Molecular Formula | C35H35N7O4S[1] |
| Molecular Weight | 649.76 g/mol [1][2] |
| CAS Number | 901128-79-8[1] |
| Chirality | Achiral[2] |
| InChI Key | OCCDXAYTEKPNMM-UHFFFAOYSA-N[2] |
| SMILES | CC(C)Cn1c2ccc(cc2c3c4CNC(=O)c4c- 5c(CCc6c5cn(C)n6)c31)Nc7ncccn7.Cc1ccc(cc1)S(=O)(=O)O[2] |
| Free Base Formula | C28H27N7O[2] |
| Free Base M.W. | 477.56 g/mol [2] |

Table 2: Physical and Chemical Properties of CEP-11981 Tosylate



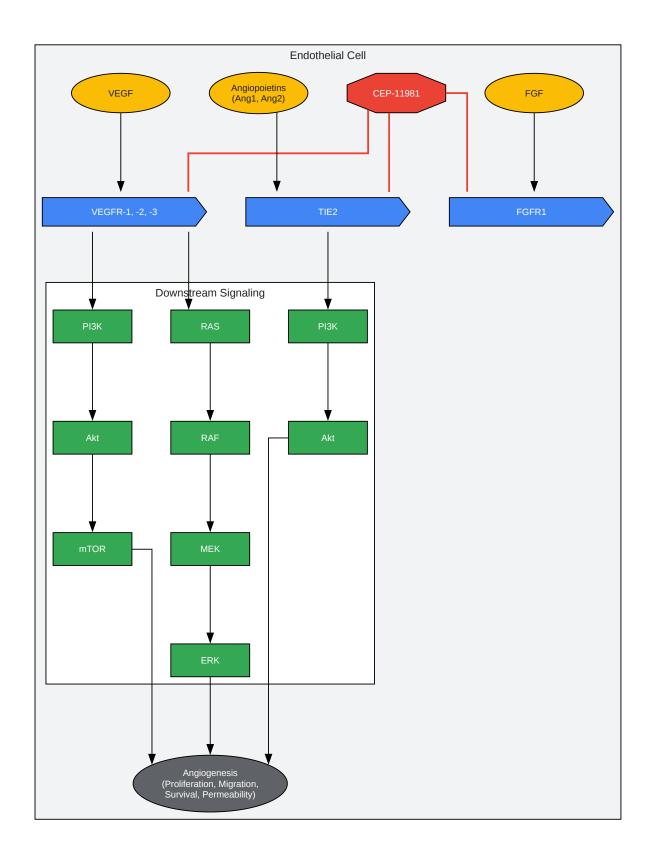
| Property | Value |
|---------------------|---|
| Physical Appearance | Data not publicly available. |
| Melting Point | Data not publicly available. |
| Solubility | Data not publicly available. A formulation for oral gavage in mice has been described as a solution in DMSO, PEG300, Tween-80, and saline. |
| Storage Conditions | Store dry and dark. Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C. Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month). |

Mechanism of Action

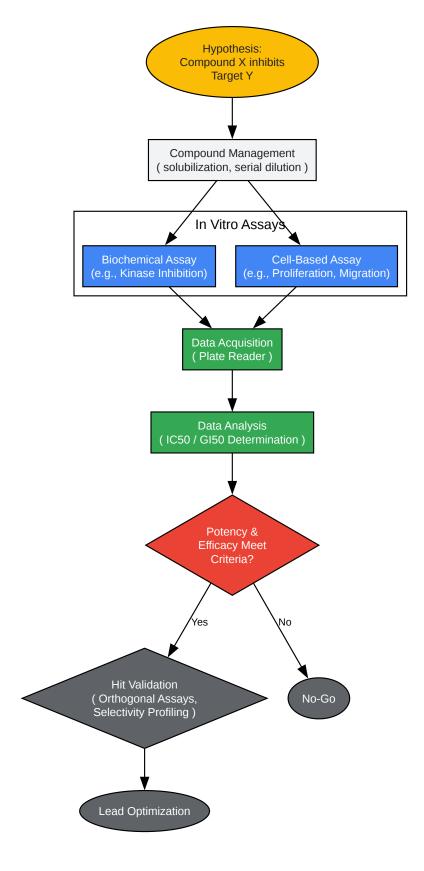
CEP-11981 is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases crucial for angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), the TIE2 receptor (Tyrosine kinase with Immunoglobulin and EGF-like domains 2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[3]

By simultaneously inhibiting the VEGFR and TIE2 pathways, CEP-11981 disrupts two synergistic and critical signaling cascades for vascular development.[3] The VEGF pathway is a primary driver of endothelial cell proliferation, migration, and survival, while the Angiopoietin/TIE2 axis is crucial for vessel maturation, stability, and maintenance.[3] This dual inhibition may lead to a more comprehensive blockade of tumor-induced angiogenesis.









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